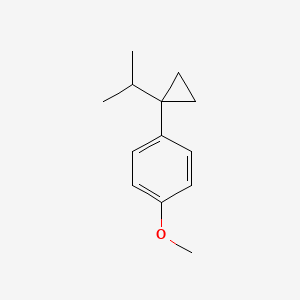
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)-, also known as p-isopropylanisole, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where a methoxy group and an isopropyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- typically involves the alkylation of anisole (methoxybenzene) with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic processes involving acid catalysts or enzymes. These methods are designed to optimize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Anisole (methoxybenzene): Lacks the isopropyl group, making it less sterically hindered.
p-Cresol (4-methylphenol): Contains a hydroxyl group instead of a methoxy group.
Cumene (isopropylbenzene): Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- is unique due to the presence of both methoxy and isopropyl groups, which influence its chemical reactivity and interactions with biological systems. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
63340-03-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxy-4-(1-propan-2-ylcyclopropyl)benzene |
InChI |
InChI=1S/C13H18O/c1-10(2)13(8-9-13)11-4-6-12(14-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
IPZVRJFKWVHDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















